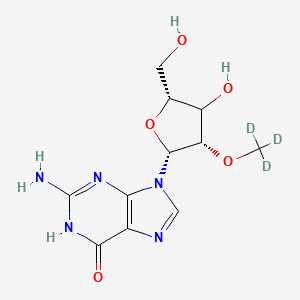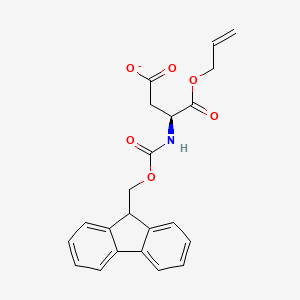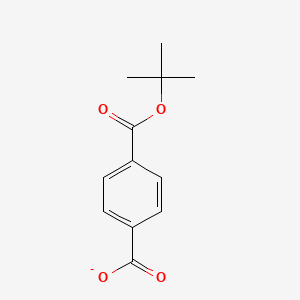
1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C12H14O4 . It is a white to off-white crystalline solid that is slightly soluble in organic solvents such as dimethyl sulfoxide, ethyl acetate, and methanol . This compound is commonly used in organic synthesis as a protecting group for carboxylic acids due to its stability under various reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method for preparing 4-(tert-Butoxycarbonyl)benzoic acid involves the esterification of benzoic acid with tert-butanol. The reaction is typically catalyzed by sulfuric acid or sulfuric acid dimethyl ester.
Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.
Industrial Production Methods: Industrial production of 4-(tert-Butoxycarbonyl)benzoic acid typically involves large-scale esterification processes using benzoic acid and tert-butanol. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: 4-(tert-Butoxycarbonyl)benzoic acid undergoes nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and tert-butanol.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are benzoic acid and tert-butanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: 4-(tert-Butoxycarbonyl)benzoic acid is widely used as a protecting group for carboxylic acids in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxycarbonyl)benzoic acid involves the formation of a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid. This bond formation occurs via a nucleophilic substitution reaction, where the tert-butoxycarbonyl group acts as a leaving group .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl benzoate: Similar in structure but lacks the carboxyl group, making it less versatile in reactions involving carboxylic acids.
tert-Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a carboxyl group, leading to different reactivity and applications.
Uniqueness: 4-(tert-Butoxycarbonyl)benzoic acid is unique due to its dual functionality as both a protecting group and a reactive intermediate. Its stability under various conditions and ease of removal make it a preferred choice in organic synthesis .
Eigenschaften
Molekularformel |
C12H13O4- |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)/p-1 |
InChI-Schlüssel |
ILBDCOLCHNVWNS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


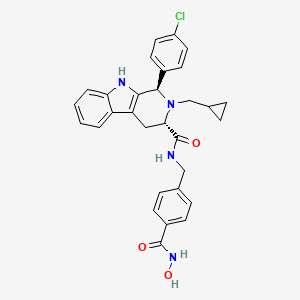
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
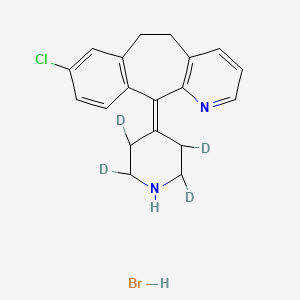
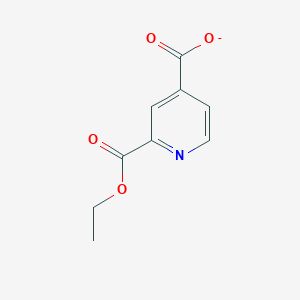
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
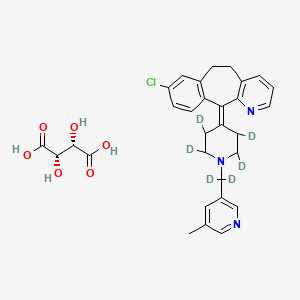
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)

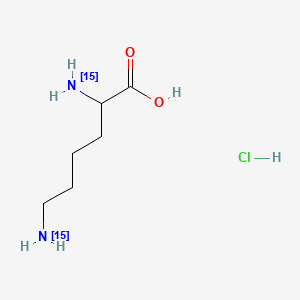
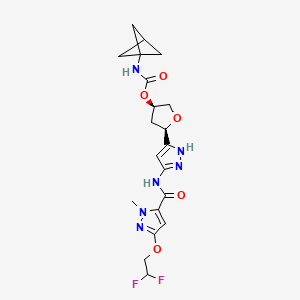
![[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12365590.png)
